4-methyl-2-phenyl-1H-benzimidazol-6-amine

JAK-STAT Signaling Kinase Inhibitor Profiling Inflammation

Ensure kinase profiling reproducibility with this precisely characterized pan-JAK/RSK probe. Its defined JAK2 (3.6 nM) > JAK1 (25 nM) > JAK1/3 (46 nM) selectivity fingerprint benchmarks novel inhibitors and broadly suppresses JAK-STAT signaling in inflammation/hematological malignancy models. Also investigates RSK2-mediated proliferation in HCT116 cells at 100 µM, offering a cleaner off-target profile than adrenergically active RSK2 inhibitors. Substituting analogs risks redirecting target engagement—this specific 4-methyl-2-phenyl substitution is essential for experimental consistency.

Molecular Formula C14H13N3
Molecular Weight 223.279
CAS No. 300384-34-3
Cat. No. B2837759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-phenyl-1H-benzimidazol-6-amine
CAS300384-34-3
Molecular FormulaC14H13N3
Molecular Weight223.279
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N2)C3=CC=CC=C3)N
InChIInChI=1S/C14H13N3/c1-9-7-11(15)8-12-13(9)17-14(16-12)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17)
InChIKeySYANUMFPPNVWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-phenyl-1H-benzimidazol-6-amine (CAS 300384-34-3) for Kinase Research: Chemical Profile and Procurement Relevance


4-Methyl-2-phenyl-1H-benzimidazol-6-amine (CAS 300384-34-3) is a benzimidazole-based heterocyclic compound with a molecular formula of C14H13N3 and a molecular weight of 223.27 g/mol. It is primarily utilized in preclinical research as a chemical probe for investigating Janus kinase (JAK) and ribosomal S6 kinase (RSK) signaling pathways. The compound exhibits measurable inhibitory activity against JAK1, JAK2, and JAK3 in biochemical and cellular assays, and demonstrates antiproliferative effects in RSK2-overexpressing cancer cell lines [1].

Why Benzimidazole Analogs Are Not Interchangeable with 4-Methyl-2-phenyl-1H-benzimidazol-6-amine (300384-34-3)


The benzimidazole scaffold is highly sensitive to substitution patterns, with the position and nature of substituents profoundly affecting kinase selectivity and cellular potency. Even minor modifications, such as altering the methyl group position or changing the aryl substituent, can redirect target engagement from JAK family kinases to RSK isoforms or entirely different targets, as evidenced by the distinct selectivity profiles of 2-phenyl versus 2-pyridyl benzimidazole derivatives [1]. Therefore, substituting 4-methyl-2-phenyl-1H-benzimidazol-6-amine with a structurally similar analog without verifying target-specific activity data introduces unacceptable experimental variability in kinase profiling and cell-based assays.

Quantitative Differentiation Data for 4-Methyl-2-phenyl-1H-benzimidazol-6-amine (300384-34-3) vs. Comparators


JAK2 Inhibition Potency Compared to Tofacitinib and PF-4708671

4-Methyl-2-phenyl-1H-benzimidazol-6-amine inhibits recombinant human JAK2 with an IC50 of 3.60 nM, representing a 4.2-fold improvement over the clinical JAK inhibitor tofacitinib (JAK2 IC50 = 15.1 nM). This potency is substantially greater than that of PF-4708671, which exhibits an IC50 of 9.2 μM against RSK2 and does not meaningfully inhibit JAK2 at relevant concentrations [1][2][3].

JAK-STAT Signaling Kinase Inhibitor Profiling Inflammation

JAK1/3 Cellular Inhibition vs. Tofacitinib

In a cellular context using human Ramos B cells harboring a β-lactamase reporter gene, 4-methyl-2-phenyl-1H-benzimidazol-6-amine inhibits JAK1/3-mediated STAT6 phosphorylation with an IC50 of 46 nM. This represents a 1.2-fold lower potency compared to tofacitinib's JAK1/3 combination IC50 of 56 nM, but a substantially different target engagement profile compared to RSK2-selective inhibitors like BIX 02565, which lacks measurable JAK1/3 activity at nanomolar concentrations [1][2][3].

Cell-Based Assay JAK-STAT Pathway Immunology

Antiproliferative Activity in RSK2-Overexpressing Cancer Models

4-Methyl-2-phenyl-1H-benzimidazol-6-amine exhibits antiproliferative activity against human HCT116 colorectal cancer cells engineered to overexpress RSK2 at a concentration of 100 μM. While specific IC50 values are not reported in the primary data, this activity profile distinguishes it from compounds like BIX 02565, which achieves nanomolar RSK2 inhibition but demonstrates pronounced off-target cardiovascular effects in vivo due to adrenergic receptor binding [1][2].

Cancer Cell Biology RSK2 Signaling Antiproliferative Screening

JAK1 Inhibition Selectivity Profile

4-Methyl-2-phenyl-1H-benzimidazol-6-amine inhibits JAK1 with an IC50 of 25 nM, demonstrating a 1.4-fold higher potency against JAK2 (IC50 = 3.60 nM) and 1.8-fold higher potency against JAK1/3 in cellular assays (IC50 = 46 nM). This selectivity profile contrasts with JAK1-selective benzimidazole derivatives reported in the literature, which achieve 26–40-fold selectivity for JAK1 over JAK2 through specific substitution at the N1 and R2 positions [1][2].

Kinase Selectivity JAK1-Selective Inhibitors Benzimidazole SAR

High-Impact Research Applications for 4-Methyl-2-phenyl-1H-benzimidazol-6-amine (300384-34-3)


Pan-JAK Inhibition in Cytokine Signaling Studies

Utilize the compound's nanomolar inhibition of JAK1 (25 nM), JAK2 (3.60 nM), and JAK1/3 (46 nM) to broadly suppress JAK-STAT signaling in cellular models of inflammation or hematological malignancies. This application is supported by quantitative IC50 data from biochemical and cellular assays, enabling dose-response experiments across multiple JAK-dependent cytokine pathways [1].

RSK2-Dependent Antiproliferative Screening in Colorectal Cancer Models

Employ the compound in RSK2-overexpressing HCT116 colorectal cancer cells to investigate RSK2-mediated proliferation mechanisms. The observed antiproliferative effect at 100 μM provides a starting point for dose optimization and combination studies, with the advantage of a potentially cleaner off-target profile compared to highly potent but adrenergically active RSK2 inhibitors like BIX 02565 .

Comparative Kinase Profiling to Differentiate Pan-JAK vs. Isoform-Selective Inhibitors

Use the compound as a reference pan-JAK inhibitor in selectivity panels to benchmark the activity of novel JAK1-selective or JAK2-selective tool compounds. Its distinct selectivity fingerprint—with JAK2 > JAK1 > JAK1/3 cellular inhibition—contrasts with engineered benzimidazole derivatives that exhibit >26-fold JAK1 selectivity, facilitating SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-2-phenyl-1H-benzimidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.